molecular formula C12H13N3O3 B12814859 (S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid

(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid

Cat. No.: B12814859
M. Wt: 247.25 g/mol
InChI Key: PWWXNUGNXKNXSG-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid is a complex organic compound featuring an indole moiety. Indole derivatives are significant in various biological processes and are commonly found in natural products and pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while reduction can yield the corresponding amine .

Scientific Research Applications

(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

(2S)-2-amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H13N3O3/c13-9(12(17)18)4-7-5-15-10-2-1-6(11(14)16)3-8(7)10/h1-3,5,9,15H,4,13H2,(H2,14,16)(H,17,18)/t9-/m0/s1

InChI Key

PWWXNUGNXKNXSG-VIFPVBQESA-N

Isomeric SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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